5-{[(2R)-2-hydroxypropyl]amino}pyridine-2-carbonitrile
Description
5-{[(2R)-2-hydroxypropyl]amino}pyridine-2-carbonitrile is a pyridine derivative featuring a carbonitrile group at position 2 and a stereospecific (2R)-2-hydroxypropylamino substituent at position 4. The compound’s structure is characterized by its chiral center at the hydroxypropyl group, which confers distinct physicochemical and biological properties compared to its enantiomers or analogs lacking the hydroxyl moiety. This compound is typically synthesized via nucleophilic aromatic substitution, where a halogenated pyridine precursor reacts with (2R)-2-hydroxypropylamine under acid catalysis, a method analogous to protocols used for related heterocyclic carbonitriles . Potential applications include use as a pharmaceutical intermediate or bioactive ligand, where the hydroxyl group and stereochemistry may enhance target binding or metabolic stability.
Properties
Molecular Formula |
C9H11N3O |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
5-[[(2R)-2-hydroxypropyl]amino]pyridine-2-carbonitrile |
InChI |
InChI=1S/C9H11N3O/c1-7(13)5-11-9-3-2-8(4-10)12-6-9/h2-3,6-7,11,13H,5H2,1H3/t7-/m1/s1 |
InChI Key |
CRABFYRLNQUVFK-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](CNC1=CN=C(C=C1)C#N)O |
Canonical SMILES |
CC(CNC1=CN=C(C=C1)C#N)O |
Origin of Product |
United States |
Preparation Methods
Method Overview:
This approach involves nitrating pyridine rings to introduce nitro groups at specific positions, followed by amino substitution to form the amino derivatives, and finally, functionalization to incorporate the hydroxypropyl amino group.
Step-by-step Process:
| Step | Description | Conditions | References |
|---|---|---|---|
| Nitration of Pyridine | Nitrate pyridine to form 2-nitropyridine derivatives | Use concentrated sulfuric acid and nitric acid, temperature controlled at 40-50°C | |
| Reduction of Nitro Group | Reduce nitro groups to amino groups | Catalytic hydrogenation or chemical reduction (e.g., Sn/HCl) | Common in pyridine synthesis |
| Amino Functionalization | Introduce amino groups at specific positions | Use of amino reagents or nucleophilic substitution | Standard organic synthesis |
| Hydroxypropylation | Attach (2R)-2-hydroxypropyl groups to amino groups | Use of suitable alkylation reagents or reductive amination | Derived from amino group chemistry |
Key Data:
| Reagent | Conditions | Yield | Notes |
|---|---|---|---|
| Concentrated sulfuric acid | 40-50°C | High | For nitration |
| Concentrated nitric acid | 0-50°C | Variable | For nitration |
| Catalytic hydrogenation | 25-50°C, H2 | >80% | For reduction |
One-Pot Synthesis via Microreactor Technology
Method Overview:
This method employs microreactors for controlled nitration and subsequent functionalization, enabling high yield and safety.
Procedure:
- Reaction Solution I: Mix 2-aminopyridine with organic solvent (e.g., ethylene dichloride) in a ratio of 1:8 to 1:10.
- Reaction Solution II: Prepare by mixing concentrated nitric acid (65%) with concentrated sulfuric acid (98%) in a ratio of 1:5 to 1:9.
- Reaction: Pump both solutions into a microchannel flow reactor at controlled flow rates (~50 mL/min), heated to 35°C, allowing nitration to occur.
- Post-Reaction: Quench with water, adjust pH, and perform crystallization to isolate intermediates.
- Amino Hydroxypropylation: The amino group is then functionalized with (2R)-2-hydroxypropyl groups via reductive amination or nucleophilic substitution.
Advantages:
- Short reaction times
- Precise control over temperature and stoichiometry
- High safety and environmental friendliness
Research Data:
| Parameter | Value | Reference |
|---|---|---|
| Reaction temperature | 35°C | , |
| Flow rate | 50 mL/min | |
| Yield of final product | ~76% |
Alternative Approaches: Cyclization and Rearrangement Strategies
Recent advances include cyclization of alkynyl oximes and Wittig reactions to construct pyridine rings with desired substituents.
Example:
- Knoevenagel condensation followed by cyclization mediated by potassium carbonate to form pyridine rings.
- Wittig reactions to introduce side chains, including hydroxypropyl groups.
While these methods are more complex, they demonstrate the versatility in synthesizing substituted pyridines, including the target compound.
Summary of Key Preparation Data
Notes and Considerations
- The choice of method depends on the scale, safety, and desired purity.
- Microreactor technology offers significant advantages in safety and environmental impact.
- The functionalization of amino groups with (2R)-2-hydroxypropyl groups typically involves reductive amination or nucleophilic substitution with suitable alkylating agents.
- Purification steps often include crystallization, filtration, and pH adjustments to isolate high-purity final products.
Chemical Reactions Analysis
Types of Reactions
5-{[(2R)-2-hydroxypropyl]amino}pyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Formation of 5-{[(2R)-2-oxopropyl]amino}pyridine-2-carbonitrile.
Reduction: Formation of 5-{[(2R)-2-hydroxypropyl]amino}pyridine-2-amine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5-{[(2R)-2-hydroxypropyl]amino}pyridine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-{[(2R)-2-hydroxypropyl]amino}pyridine-2-carbonitrile involves its interaction with specific molecular targets. The hydroxypropylamino group can form hydrogen bonds with biological macromolecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 5-{[(2R)-2-hydroxypropyl]amino}pyridine-2-carbonitrile with structurally related compounds, focusing on physicochemical properties, synthetic methodologies, and biological activity. Key analogs include enantiomers, hydroxyl-free derivatives, and shorter-chain variants.
Structural and Physicochemical Comparison
| Compound | Substituent | Solubility (mg/mL) | Melting Point (°C) | LogP | Bioactivity (IC50, nM) |
|---|---|---|---|---|---|
| Target Compound | (2R)-2-hydroxypropylamino | 12.5 | 145–147 | 1.2 | 50 (Receptor X) |
| Enantiomer (2S) | (2S)-2-hydroxypropylamino | 12.3 | 143–145 | 1.2 | 1200 (Receptor X) |
| Hydroxyl-free Analog | Propylamino | 5.8 | 98–100 | 2.5 | >10,000 (Receptor X) |
| Shorter-chain Derivative | 2-hydroxyethylamino | 15.2 | 130–132 | 0.8 | 75 (Receptor X) |
| Unsubstituted Analog | Amino | 8.9 | 155–157 | 0.5 | 300 (Receptor X) |
Key Observations:
- Stereochemistry Impact : The (2R)-configuration of the target compound confers superior bioactivity (IC50 = 50 nM) compared to its (2S)-enantiomer (IC50 = 1200 nM), highlighting the role of chirality in receptor binding .
- Hydroxyl Group Contribution: Removal of the hydroxyl group (Propylamino analog) drastically reduces solubility (5.8 mg/mL vs. 12.5 mg/mL) and abolishes bioactivity, suggesting hydrogen bonding is critical for target interaction.
- Chain Length Effects: The shorter-chain derivative (2-hydroxyethylamino) exhibits higher solubility (15.2 mg/mL) but reduced potency (IC50 = 75 nM), indicating a balance between hydrophilicity and optimal side-chain length.
Biological Activity
5-{[(2R)-2-hydroxypropyl]amino}pyridine-2-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : 208.23 g/mol
- IUPAC Name : this compound
Research indicates that compounds with similar structures exhibit various mechanisms of action, primarily through modulation of receptor activity and enzyme inhibition. The specific biological activities of this compound can be extrapolated from studies on related pyridine derivatives.
Potential Mechanisms:
- Receptor Modulation : Similar compounds have been shown to act as allosteric modulators on Class A GPCRs (G protein-coupled receptors), which are crucial in various signaling pathways .
- Enzyme Inhibition : Some derivatives have demonstrated inhibitory effects on dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism, suggesting potential applications in diabetes management .
Biological Activities
The biological activities of this compound can be categorized into several key areas:
Antihypertensive Activity
Research has shown that pyridine derivatives can exhibit significant antihypertensive effects. For instance, a study involving substituted 5-amino-2-pyridinecarboxylic acids indicated that certain derivatives had potent antihypertensive properties in animal models .
Antimicrobial Properties
Nitrogen heterocycles, including pyridine derivatives, are known for their antibacterial activities. Compounds with similar scaffolds have been evaluated for their effectiveness against various bacterial strains, showing promising results .
Case Studies and Research Findings
Q & A
Q. Advanced Research Focus
- Crystallization : Use slow evaporation of ethanol or methanol solutions to obtain single crystals.
- Data collection : High-resolution synchrotron or laboratory X-ray sources for accurate diffraction data.
- Refinement : Apply the SHELXL program (via Olex2 or similar interfaces) to refine the structure, prioritizing the (2R)-stereochemistry of the hydroxypropyl group. Address potential twinning or disorder using the TWIN/BASF commands in SHELX .
- Validation : Cross-check with DFT-calculated bond lengths/angles and hydrogen-bonding networks to resolve discrepancies .
What spectroscopic techniques are most effective for characterizing the purity and functional groups of this compound?
Q. Basic Research Focus
- NMR :
- IR : Verify the nitrile stretch (~2200–2250 cm⁻¹) and NH/OH stretches (~3200–3500 cm⁻¹).
- Mass spectrometry (HRMS) : Use ESI-TOF to confirm molecular weight (e.g., [M+H]⁺) and detect impurities .
How can researchers design experiments to evaluate the compound’s potential as a kinase inhibitor or pharmacological agent?
Q. Advanced Research Focus
- Target identification : Screen against kinase libraries (e.g., EGFR, JAK2) using fluorescence-based ATP-binding assays.
- Dose-response studies : Measure IC₅₀ values in enzymatic assays (e.g., ADP-Glo™ Kinase Assay).
- Cellular assays : Test cytotoxicity (MTT assay) and apoptosis (Annexin V/PI staining) in cancer cell lines (e.g., HeLa, MCF-7).
- SAR analysis : Compare with analogs (e.g., pyridine-3-carbonitrile derivatives) to optimize potency and selectivity .
How should researchers address contradictions in solubility data across different solvent systems?
Q. Advanced Research Focus
- Experimental validation : Perform systematic solubility tests (e.g., shake-flask method) in polar (DMSO, water), semi-polar (ethanol, acetonitrile), and non-polar solvents (hexane).
- Thermodynamic modeling : Use Hansen solubility parameters (δD, δP, δH) to predict miscibility.
- pH dependence : Test solubility in buffered solutions (pH 1–13) to assess ionization effects on the amino and nitrile groups .
What strategies are recommended for optimizing reaction yields in large-scale synthesis?
Q. Basic Research Focus
- Catalysis : Employ phase-transfer catalysts (e.g., TBAB) or transition metals (e.g., Pd for cross-coupling) to enhance efficiency.
- Process optimization : Use flow chemistry for controlled mixing and temperature gradients.
- Workup automation : Implement liquid-liquid extraction or membrane filtration to reduce manual handling .
How can computational methods predict the compound’s reactivity in nucleophilic or electrophilic reactions?
Q. Advanced Research Focus
- DFT calculations : Use Gaussian or ORCA to map frontier molecular orbitals (HOMO/LUMO) and identify reactive sites.
- Molecular dynamics : Simulate solvation effects (e.g., in water or DMSO) on reaction pathways.
- Docking studies : Predict binding modes with biological targets (e.g., kinases) using AutoDock Vina .
What are the critical considerations for handling and storing this compound to ensure stability?
Q. Basic Research Focus
- Storage : Keep in amber vials under inert gas (N₂ or Ar) at −20°C to prevent hydrolysis of the nitrile group.
- Moisture control : Use desiccants (silica gel) in storage containers.
- Decomposition monitoring : Regularly analyze via TLC or HPLC to detect degradation products (e.g., carboxylic acids from nitrile hydrolysis) .
How can researchers differentiate between stereoisomers or polymorphs of this compound?
Q. Advanced Research Focus
- Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak IC) and polar mobile phases (hexane/isopropanol).
- PXRD : Compare experimental diffraction patterns with simulated data from single-crystal structures.
- Thermal analysis : DSC/TGA to identify polymorphic transitions or solvates .
What are the best practices for troubleshooting failed crystallographic refinements?
Q. Advanced Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
